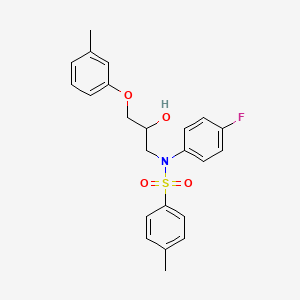

N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

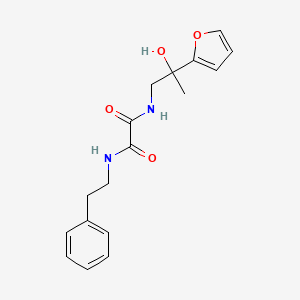

The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide and related compounds involves multiple steps, including bromination, sulfonation, and the use of electrophilic fluorinating reagents. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a novel electrophilic fluorinating agent, offering improvements in enantioselectivity for certain reactions compared to its analogs (Yasui et al., 2011).

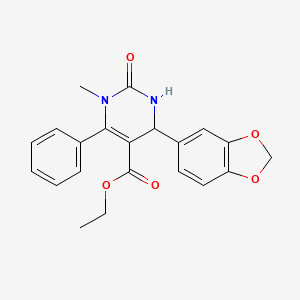

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through crystallographic methods. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveal significant insights into their supramolecular architecture, which is influenced by intermolecular interactions such as C—H⋯πaryl and C—H⋯O hydrogen bonds (Rodrigues et al., 2015).

Chemical Reactions and Properties

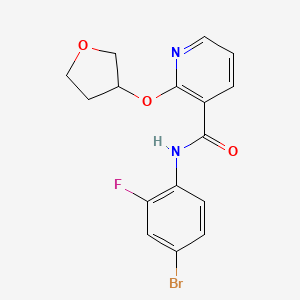

The reactivity of N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide and related sulfonamides is influenced by the presence of the fluorine atom, which can enhance selectivity and potency in certain chemical reactions. For example, the introduction of a fluorine atom in sulfonamide compounds has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity, leading to the identification of potent inhibitors (Hashimoto et al., 2002).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including those related to N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide, can be studied through various spectroscopic and computational methods. Detailed investigations on crystal structure, vibrational frequencies, and intermolecular interactions contribute to a better understanding of their physical characteristics (Murugavel et al., 2016).

Chemical Properties Analysis

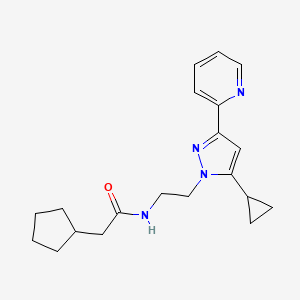

The chemical properties of sulfonamides are significantly influenced by their molecular structure. Studies involving quantum-chemical calculations and experimental investigations provide insights into the stability, reactivity, and interaction energies of these compounds. For example, copper-catalyzed radical N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant reveals the compound's potential in facilitating novel chemical transformations (Yi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Selective Inhibition of Cyclooxygenase-2 (COX-2)

Research into sulfonamide derivatives has led to the identification of compounds with selective inhibition of COX-2, an enzyme involved in inflammation and pain. The introduction of a fluorine atom in such compounds has been found to preserve COX-2 potency while increasing COX-1/COX-2 selectivity. This has resulted in the development of potent, highly selective, and orally active COX-2 inhibitors for the potential treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Chemical Synthesis and Structural Analysis

The compound's derivatives have been synthesized and evaluated for their chemical structures and interactions. Studies include the crystal structures of sulfonamide derivatives, revealing how molecular architecture influences material properties and interactions. For instance, the supramolecular architecture of one derivative is controlled by specific interactions forming a two-dimensional architecture, showcasing the impact of molecular design on compound behavior (Rodrigues et al., 2015).

Enantioselective Fluorination

Sulfonamide derivatives have been used in enantioselective fluorination, improving the enantioselectivity of products. This application is critical in the synthesis of chiral compounds, which are important in the development of drugs and other bioactive molecules. The use of novel electrophilic fluorinating reagents based on sulfonamide structures demonstrates the versatility of these compounds in synthetic chemistry (Yasui et al., 2011).

Novel Synthesis Approaches

Research has also explored novel approaches to the synthesis of sulfonamide derivatives, including the use of copper-catalyzed reactions and fluorinating agents. These methods aim to improve efficiency, yield, and selectivity in the production of sulfonamides and their derivatives for various applications, from pharmaceuticals to materials science (Yi et al., 2020).

Computational and Spectroscopic Studies

Computational and spectroscopic studies on sulfonamide molecules provide insights into their structural, electronic, and interaction properties. These studies facilitate the understanding of how sulfonamides interact with biological targets, their stability, and their reactivity, which are crucial for designing compounds with desired biological activities (Murthy et al., 2018).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This could involve potential applications of the compound, areas for further research, and its role in future scientific, medical, or technological advancements.

Please consult with a professional chemist or a reliable scientific database for more specific information on “N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide”.

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-N-[2-hydroxy-3-(3-methylphenoxy)propyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO4S/c1-17-6-12-23(13-7-17)30(27,28)25(20-10-8-19(24)9-11-20)15-21(26)16-29-22-5-3-4-18(2)14-22/h3-14,21,26H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZXSRKXUXLWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=CC(=C2)C)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)

![3-(3,4-dimethoxyphenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488841.png)

![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)